molecular formula C24H32N10O8 B14611032 Adenosine, N,N'-1,4-butanediylbis- CAS No. 60687-65-2

Adenosine, N,N'-1,4-butanediylbis-

Cat. No.: B14611032
CAS No.: 60687-65-2
M. Wt: 588.6 g/mol
InChI Key: CRXAXFGOZJAQDA-INLCHHDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine, N,N’-1,4-butanediylbis- is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of adenosine moieties linked by a 1,4-butanediyl bridge, which imparts distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, N,N’-1,4-butanediylbis- typically involves the reaction of adenosine with 1,4-butanediol under specific conditions. The process may include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction can be carried out in the presence of a Lewis acid catalyst to promote the formation of the 1,4-butanediyl linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Adenosine, N,N’-1,4-butanediylbis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adenosine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Adenosine, N,N’-1,4-butanediylbis- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Adenosine, N,N’-1,4-butanediylbis- involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it can influence purinergic signaling pathways, which play a crucial role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine, N,N’-1,4-butanediylbis- is unique due to its adenosine moieties, which impart specific biological and chemical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

60687-65-2

Molecular Formula

C24H32N10O8

Molecular Weight

588.6 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C24H32N10O8/c35-5-11-15(37)17(39)23(41-11)33-9-31-13-19(27-7-29-21(13)33)25-3-1-2-4-26-20-14-22(30-8-28-20)34(10-32-14)24-18(40)16(38)12(6-36)42-24/h7-12,15-18,23-24,35-40H,1-6H2,(H,25,27,29)(H,26,28,30)/t11-,12-,15-,16-,17-,18-,23-,24-/m1/s1

InChI Key

CRXAXFGOZJAQDA-INLCHHDGSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.